molecular formula C8H10F6O2 B1451586 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate CAS No. 885276-39-1

4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate

Cat. No. B1451586
M. Wt: 252.15 g/mol
InChI Key: OOKAMCOYHHGELK-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate is a fluorinated compound. Fluorinated compounds are often used in various industries due to their unique properties such as high thermal stability and low reactivity .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would likely consist of a butyl chain with three fluorine atoms attached to the terminal carbon, and a butanoate group also with three fluorine atoms attached to the terminal carbon .


Chemical Reactions Analysis

Fluorinated compounds are generally characterized by high thermal and chemical stability, which means they do not easily undergo chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which can result in compounds that have high thermal and chemical stability .

Scientific Research Applications

    • Application : “(4,4,4-Trifluorobutyl)hydrazine hydrochloride” is a unique chemical provided by Sigma-Aldrich . It seems to be used for early discovery research .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results or Outcomes : The results or outcomes of using this compound in scientific research are not provided in the available resources .
    • Application : A novel CDDP derivative, “dichloro [4,40-bis (4,4,4-trifluorobutyl)-2,20-bipyridine] platinum” (DCTF-CDDP), has been investigated for its anticancer potency .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results or Outcomes : The results or outcomes of using this compound in scientific research are not provided in the available resources .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The use of fluorinated compounds is a growing field, with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O2/c9-7(10,11)3-1-5-16-6(15)2-4-8(12,13)14/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKAMCOYHHGELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)COC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663088
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate

CAS RN

885276-39-1
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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